
1-(3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H23F3N4O4 and its molecular weight is 440.423. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Interaction Studies
Molecular Interaction of CB1 Cannabinoid Receptor Antagonists A study explored the molecular interactions of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a potent antagonist for the CB1 cannabinoid receptor. Using AM1 molecular orbital method and conformational analysis, this research outlined the structural conformations and their interaction with the receptor, proposing mechanisms of antagonist activity through spatial orientation and electrostatic character (Shim et al., 2002).
Synthesis and Structural Analysis
Synthesis of Novel Fused Heterobicycles Research into the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles highlights the potential for creating unique compounds with diverse applications, illustrating the synthetic versatility of pyrazole derivatives (Karthikeyan et al., 2014).
Functionalization Reactions of Pyrazole Carboxylic Acid Experimental and theoretical studies on the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and its acid chloride with 2,3-Diaminopyridine have been conducted to understand the reaction mechanisms and product formation, providing insight into the versatility of pyrazole compounds for various applications (Yıldırım et al., 2005).
Therapeutic and Biological Applications
Pyrazole Derivatives as Anti-inflammatory Agents A study synthesized novel pyrazole derivatives and evaluated them as potential anti-inflammatory agents with minimal ulcerogenic activity, indicating the therapeutic potential of pyrazole compounds in medical applications (El‐Hawash & El-Mallah, 1998).
Antagonistic Activity at Cannabinoid Receptors Research on the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists provided insights into the structural requirements for potent and selective antagonistic activity, paving the way for the development of therapeutic agents targeting cannabinoid receptors (Lan et al., 1999).
Eigenschaften
IUPAC Name |
1-[3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O4/c1-30-13-3-4-17(31-2)14(9-13)15-10-16(26-25-15)19(29)27-7-5-12(6-8-27)18(28)24-11-20(21,22)23/h3-4,9-10,12H,5-8,11H2,1-2H3,(H,24,28)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEFILPLACKRDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NNC(=C2)C(=O)N3CCC(CC3)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)morpholine](/img/structure/B2615292.png)
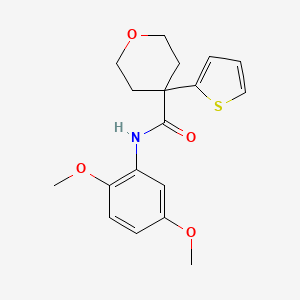
![2-[4-(4-methylphenoxy)phenoxy]acetic Acid](/img/structure/B2615298.png)
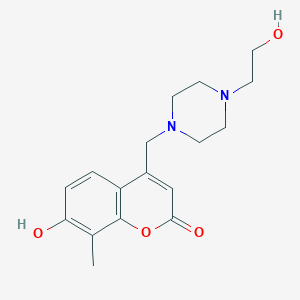
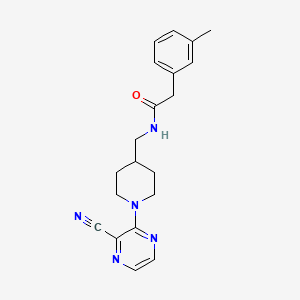
![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2615302.png)
![1-[7-Methyl-2-(prop-2-yn-1-ylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B2615304.png)
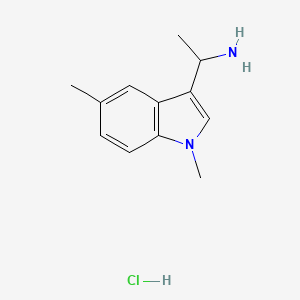

![N-(2-(6-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2615307.png)
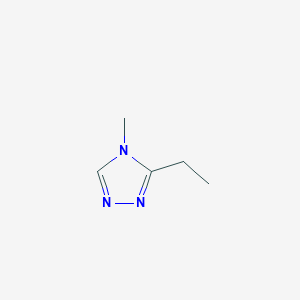
![N-[(2-Methyl-3-oxo-1H-isoindol-1-yl)methyl]but-2-ynamide](/img/structure/B2615310.png)
